molecular formula C5H12Cl2N4S B1145988 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 1255147-42-2

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1145988
M. Wt: 231.14658
InChI Key:
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Description

Synthesis Analysis The synthesis of thiadiazole derivatives, including compounds similar to 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, typically involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various catalysts. For example, compounds were synthesized and characterized with elemental analyses, IR, NMR, and single crystal X-ray data, indicating the importance of intramolecular as well as intermolecular hydrogen bonding in stabilizing their structure (Dani et al., 2013). The synthesis can be catalyzed by manganese(II) nitrate, leading to cyclization into thiadiazole via loss of water or hydrogen sulfide, depending on the starting materials.

Molecular Structure Analysis The molecular structure of thiadiazole derivatives is stabilized through various non-covalent interactions, including hydrogen bonds. Single crystal X-ray diffraction studies reveal that these compounds crystallize in different systems, and their geometry optimization has been performed using DFT methods, providing insights into their stable structures (Dani et al., 2013). Quantum theory of atoms in molecules (QTAIM) and PIXEL methods have been employed to characterize intra- and intermolecular interactions, indicating significant non-covalent interactions that contribute to their stability (El-Emam et al., 2020).

Chemical Reactions and Properties Thiadiazole derivatives undergo various chemical reactions, including N-acylation and Schiff base formation, leading to the synthesis of compounds with potential biological activities. Their reactivity is influenced by the nature of substituents on the thiadiazole ring, allowing for the synthesis of a wide variety of derivatives (Petkevich et al., 2021).

Physical Properties Analysis The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications. These properties are determined by the molecular structure and intermolecular interactions within the crystals. Single crystal X-ray diffraction studies provide detailed information on the crystal packing and hydrogen bonding patterns, which are essential for understanding their physical properties (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties Analysis The chemical properties of thiadiazole derivatives are largely defined by the electron-rich nature of the thiadiazole ring, which can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. These reactions are essential for the synthesis of thiadiazole-based ligands and their metal complexes with potential catalytic and biological activities (Kerru et al., 2019).

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study by El-Emam et al. (2020) utilized thiadiazole derivatives, specifically adamantane-1,3,4-thiadiazole hybrids, to explore the nature of noncovalent interactions via QTAIM analysis. This research provides insights into the structural and interactional properties of thiadiazole compounds, potentially including 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, by examining their crystal structures and the strength of various noncovalent interactions such as hydrogen bonding and π-π interactions. The findings may have implications for the design of new molecules with specific interaction profiles for pharmaceutical applications (El-Emam et al., 2020).

Antiproliferative and Antimicrobial Properties

Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, including variations of the 5-substituted-1,3,4-thiadiazol-2-amine structure, demonstrated significant DNA protective abilities against oxidative stress and strong antimicrobial activity against certain pathogens. These compounds were also evaluated for their cytotoxic effects on cancer cell lines, with some showing promising anticancer activities. This suggests the potential for 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine derivatives in developing new treatments for cancer and infectious diseases (Gür et al., 2020).

Synthesis and Structural Analysis

A study conducted by Strzemecka and Urbańczyk-Lipkowska (2010) focused on the structural analysis of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine, a compound structurally related to 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, using NMR spectroscopy and X-ray crystallography. This research highlights the importance of tautomeric forms and their implications for molecular stability and reactivity, which could be relevant for the synthesis and application of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine derivatives in various scientific fields (Strzemecka & Urbańczyk-Lipkowska, 2010).

Antileishmanial Activity

Tahghighi et al. (2013) synthesized and evaluated a series of 5-(nitroheteroaryl)-1,3,4-thiadiazole-2-amines for antileishmanial activity. The introduction of acyclic amines at the C-2 position of the thiadiazole ring resulted in compounds with significant activity against Leishmania major, indicating the potential of thiadiazole derivatives, including those based on 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, as therapeutic agents for leishmaniasis (Tahghighi et al., 2013).

Safety And Hazards

This involves examining the compound’s potential hazards and safety concerns. It can include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research or applications of the compound. It can include proposed experiments, potential modifications to its structure, or new uses for the compound in fields like medicine or industry.


properties

IUPAC Name

5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDVFRNQGHUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210218
Record name 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

1255147-42-2
Record name 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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